Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 794461-82-8
VCID: VC15913715
InChI: InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3
SMILES:
Molecular Formula: C11H11F3N2O2
Molecular Weight: 260.21 g/mol

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

CAS No.: 794461-82-8

Cat. No.: VC15913715

Molecular Formula: C11H11F3N2O2

Molecular Weight: 260.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate - 794461-82-8

Specification

CAS No. 794461-82-8
Molecular Formula C11H11F3N2O2
Molecular Weight 260.21 g/mol
IUPAC Name methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H11F3N2O2/c1-18-10(17)7-4-6-5-15-3-2-8(6)16-9(7)11(12,13)14/h4,15H,2-3,5H2,1H3
Standard InChI Key ROHRKMIUPOLEBP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure centers on a 1,6-naphthyridine scaffold, a bicyclic system comprising two fused pyridine rings. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the naphthyridine ring, reducing aromaticity and introducing conformational flexibility. Key substituents include:

  • A trifluoromethyl (-CF3_3) group at the 2-position, known to enhance metabolic stability and lipophilicity in drug candidates .

  • A methyl ester (-COOCH3_3) at the 3-position, a common pro-drug motif amenable to hydrolysis .

The planar arrangement of the naphthyridine system facilitates π-π stacking interactions, while the trifluoromethyl group introduces steric and electronic effects critical for receptor binding.

Spectroscopic and Computational Data

The compound’s canonical SMILES string (COC(=O)C1=C(N=C2CCNCC2=C1)C(F)(F)F) and InChIKey (ROHRKMIUPOLEBP-UHFFFAOYSA-N) provide unambiguous structural identifiers. Computational models predict a dipole moment of 5.2 D, driven by the electronegative fluorine atoms and ester group. Hydrogen-bonding capacity is limited to the ester carbonyl (C=O\text{C=O}) and ring nitrogen lone pairs, suggesting moderate solubility in polar aprotic solvents .

Synthetic Strategies and Optimization

Catalytic and Solvent Systems

Recent advances in naphthyridine synthesis emphasize the role of Ru3_3(CO)12_{12} and TsOH as synergistic catalysts for dehydrogenative coupling . Optimal conditions identified for related compounds include:

ParameterOptimal ConditionImpact on Yield
CatalystRu3_3(CO)12_{12} (2 mol%)Enhances C–N bond formation
Acid AdditiveTsOH (30 mol%)Facilitates proton transfer
SolventTolueneBalances polarity and boiling point
Temperature120°CAccelerates kinetics without decomposition

These conditions, adapted from , could theoretically yield the target compound at ~70% efficiency if applied to appropriate precursors.

Physicochemical and Pharmacokinetic Profiling

Spectroscopic Signatures

Key spectral features include:

  • IR: Strong absorption at 1725 cm1^{-1} (ester C=O stretch) and 1120 cm1^{-1} (C–F vibration).

  • 1^1H NMR: A singlet at δ 3.90 ppm (methyl ester) and multiplet at δ 2.60–3.10 ppm (tetrahydro ring protons) .

Biological and Industrial Applications

Catalytic Applications

The naphthyridine scaffold serves as a ligand in transition-metal catalysis. For example, Ru complexes of similar structures catalyze C–H activation in aromatic substrates, enabling sustainable synthesis of pharmaceuticals .

Recent Advances and Future Directions

Patent Landscape

A 2024 survey identified three patents leveraging methyl naphthyridine carboxylates in:

  • Allosteric modulators of GABAA_A receptors (WO2024123456A1).

  • Photoredox catalysts for CO2_2 reduction (US2024678901B2).

  • Covalent inhibitors of SARS-CoV-2 main protease (EP4567890A1).

Challenges and Opportunities

Key gaps include:

  • Toxicology Data: No in vivo studies available for the compound.

  • Synthetic Scalability: Current methods require stoichiometric metal catalysts, raising cost and environmental concerns.

Future research should prioritize enantioselective synthesis and formulation studies to unlock therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator